Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate
Description
Crystal Structure Determination Through X-ray Diffraction Studies
X-ray diffraction analysis serves as the cornerstone methodology for determining the three-dimensional arrangement of atoms within crystalline materials, providing unparalleled insight into molecular geometry and packing arrangements. The principles underlying X-ray crystallography rely on the elastic scattering of X-rays by electrons surrounding atomic nuclei, resulting in characteristic diffraction patterns that can be mathematically interpreted to reveal atomic positions. For piperazine-containing compounds similar to tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate, single crystal X-ray diffraction studies have proven particularly valuable in elucidating conformational preferences and intermolecular interactions.
The diffraction methodology involves directing monochromatic X-ray radiation through crystalline samples and recording the resulting diffraction patterns on detector systems. The relationship between diffraction angles and crystal lattice parameters follows Bragg's law, expressed as 2d sin θ = nλ, where d represents the interplanar spacing, θ is the diffraction angle, n is an integer, and λ is the X-ray wavelength. Recent crystallographic studies of related piperazine derivatives have demonstrated that these compounds typically crystallize in common space groups such as monoclinic P2₁/n or orthorhombic systems.
Crystal structure analysis of structurally related compounds reveals important trends in molecular packing and conformation. For instance, examination of silver coordination polymers containing piperazine ligands showed that the piperazine ring adopts specific orientations that facilitate metal coordination, with crystallographic data including cell parameters of a = 10.5522(10) Å, b = 9.4295(6) Å, c = 19.2298(12) Å, and β = 95.606(7)°. These findings provide valuable context for understanding the potential crystallographic behavior of this compound.
The precision of modern X-ray diffraction equipment enables resolution of atomic positions to within hundredths of an angstrom, facilitating detailed analysis of bond lengths and angles. Typical data collection parameters for piperazine derivatives include completeness values exceeding 99% to maximum diffraction angles of approximately 30°, ensuring comprehensive structural information. The integration of advanced computational methods with experimental diffraction data allows for refinement of crystal structures to R-factors below 5%, indicating high-quality structural determinations.
Properties
IUPAC Name |
tert-butyl 4-[(4-bromo-3-fluorophenyl)methoxy]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O3/c1-16(2,3)23-15(21)19-6-8-20(9-7-19)22-11-12-4-5-13(17)14(18)10-12/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYTQWIYYEGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)OCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Attachment of the 4-bromo-3-fluorobenzyl moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 4-bromo-3-fluorobenzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch and continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification methods: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine and fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits diverse biological activities due to the presence of a piperazine core, which is often associated with various pharmacological effects. The halogen substituents (bromine and fluorine) enhance its potential for interaction with biological targets.
Neuropharmacology
Research indicates that Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. The compound has been studied for its ability to inhibit enzymes involved in the metabolism of amyloid-beta peptides, which are implicated in Alzheimer's pathology.
Case Study : A study published in Nature demonstrated that related piperazine derivatives could protect astrocytes from amyloid-beta-induced cytotoxicity, enhancing cell viability and reducing inflammatory markers like TNF-α and IL-6 .
Anti-inflammatory Effects
The compound may modulate inflammatory pathways, reducing cytokine production in response to neurotoxic stimuli. This property is crucial for developing treatments aimed at mitigating neuroinflammation associated with various neurological disorders.
Antidepressant Activity
Preliminary studies suggest that this compound may exhibit antidepressant-like effects. The mechanism appears to involve the modulation of neurotransmitter systems, including serotonin and norepinephrine, which are critical in mood regulation.
Research Applications
This compound is utilized in several research contexts:
- Drug Development : Its potential as a lead compound for developing new therapeutics targeting neurodegenerative diseases.
- Pharmacological Studies : Investigating its mechanisms of action and biological pathways affected by the compound.
- In Vitro and In Vivo Models : Assessing its efficacy and safety profiles through various preclinical studies.
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate can be contextualized by comparing it to related piperazine-carboxylate derivatives. Key differences in substituents, synthesis strategies, and applications are summarized below:
Table 1: Comparison of Piperazine-Carboxylate Derivatives
Structural and Functional Insights
Substituent Effects: Electron-Withdrawing Groups: The bromo and fluoro substituents in the target compound contrast with electron-donating groups (e.g., methoxy in 3a or dimethylamino in SI-17 ), which alter electronic properties and solubility. Bromo/fluoro groups may enhance metabolic stability and influence binding interactions in biological targets. Benzyloxy vs.
Synthetic Strategies :
- Coupling Reactions : Many analogs (e.g., 3a , CF-OE ) are synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, whereas the target compound may require alkylation of piperazine with a bromobenzyl electrophile.
- Protecting Group Utility : The tert-butyl carbamate group is consistently retained across derivatives for ease of deprotection in downstream functionalization .
Biological and Catalytic Applications :
- Piperazine derivatives with aromatic substituents (e.g., 8j , SI-17 ) demonstrate diverse bioactivities, including enzyme inhibition and anticancer effects. The target compound’s halogenated aryl group may position it for use in targeted covalent inhibitors or radiopharmaceuticals.
- Catalytic applications, as seen in SI-17 , highlight the role of piperazine-carboxylates in facilitating metal-mediated reactions.
Crystallographic and Intermolecular Interactions :
- Halogen substituents (Br, F) can direct crystal packing via halogen bonding, as inferred from studies on similar systems . This contrasts with methoxy-substituted derivatives, where hydrogen bonding dominates .
Biological Activity
Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butyl group, a piperazine ring, and a bromo-fluoro-substituted benzyl moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C16H20BrFNO3
- Molecular Weight : 373.24 g/mol
- CAS Number : 352437-09-3
- Purity : >98% (as per supplier data)
Synthesis
The synthesis of this compound typically involves:
- Formation of the piperazine ring through cyclization reactions.
- Substitution reactions where the bromo and fluoro groups are introduced to the benzyl moiety.
- Carboxylation to yield the final product.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit moderate antibacterial activity against various pathogens, including Neisseria meningitidis and Haemophilus influenzae . The presence of halogen substituents (bromine and fluorine) is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their efficacy.
Neuropharmacological Effects
Some piperazine derivatives are known for their neuropharmacological effects, acting as potential anxiolytics or antidepressants. The interaction of such compounds with serotonin receptors has been documented, suggesting that similar derivatives might possess psychotropic properties .
Case Studies and Research Findings
Q & A
Q. Methodological Guidance
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (4:1 to 1:1) effectively separates Boc-protected intermediates .
- Acid-base extraction : Deprotection with HCl/dioxane (4 M, 20°C) removes tert-butyl groups while preserving the piperazine core .
- Recrystallization : Use tert-butyl methyl ether (MTBE) for high-purity crystalline products (>99% by HPLC) .
Which assays quantify biological activity in enzyme/cell-based studies?
Advanced Research Question
- Enzyme inhibition assays : Prolyl hydroxylase activity measured via HIF-1α stabilization (ELISA) .
- PARP-1/2 inhibition : Fluorescence polarization assays with NAD⁺ analogs (IC₅₀ < 10 nM for optimized derivatives) .
- Cellular cytotoxicity : BRCA1-deficient cell lines (e.g., MDA-MB-436) treated with 0.1–10 µM compound for 72 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
